Fenpropidin

説明

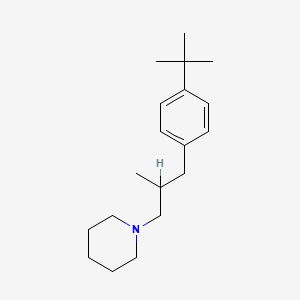

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-[3-(4-tert-butylphenyl)-2-methylpropyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N/c1-16(15-20-12-6-5-7-13-20)14-17-8-10-18(11-9-17)19(2,3)4/h8-11,16H,5-7,12-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNFYQILYYYUBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)C(C)(C)C)CN2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058157 | |

| Record name | Fenpropidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67306-00-7 | |

| Record name | Fenpropidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67306-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenpropidin [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067306007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenpropidin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12728 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fenpropidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidine, 1-[3-[4-(1,1-dimethylethyl)phenyl]-2-methylpropyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENPROPIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/845XW54F31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Fenpropidin on Fungal Sterol Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fenpropidin is a piperidine-based systemic fungicide widely utilized in agriculture for its efficacy against a range of fungal pathogens, notably powdery mildews. Its mode of action is the inhibition of ergosterol biosynthesis, a critical pathway for the integrity and function of fungal cell membranes. This technical guide provides a detailed examination of the molecular mechanisms through which this compound exerts its antifungal effects, with a focus on its enzymatic targets and the resultant impact on the fungal sterol profile. The guide includes a compilation of available quantitative data, detailed experimental protocols for studying this mechanism, and visualizations of the relevant biochemical pathways and experimental workflows.

Introduction to this compound and its Antifungal Role

This compound belongs to the class of sterol biosynthesis inhibitors (SBIs), a group of fungicides that disrupt the production of ergosterol, the primary sterol in fungal cell membranes.[1] Ergosterol is essential for maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes.[2] Disruption of its synthesis leads to the accumulation of toxic sterol intermediates and ultimately compromises fungal growth and viability. This compound exhibits both protective and curative properties, making it a valuable tool in crop protection.[1]

The Ergosterol Biosynthesis Pathway: The Target of this compound

The ergosterol biosynthesis pathway is a complex, multi-step process that converts acetyl-CoA into ergosterol.[3] This pathway is a common target for antifungal drugs due to its essential nature in fungi and the presence of enzymes that are distinct from their mammalian counterparts.[2] The later stages of this pathway, which involve the conversion of lanosterol to ergosterol, are particularly important targets for many SBI fungicides.

Mechanism of Action: Dual Inhibition of Key Enzymes

This compound exerts its antifungal activity by inhibiting two specific enzymes in the late stages of the ergosterol biosynthesis pathway:

-

Sterol Δ8→Δ7-isomerase (ERG2): This enzyme catalyzes the isomerization of the double bond from the C8-C9 position to the C7-C8 position in the sterol B-ring.[4]

-

Sterol C14-reductase (ERG24): This enzyme is responsible for the reduction of the C14-C15 double bond in sterol intermediates.[5]

This compound is recognized as a potent inhibitor of both of these enzymes.[6] This dual-site action is a significant attribute, as it may reduce the likelihood of the development of fungal resistance compared to single-site inhibitors.[6]

Biochemical Consequences of Enzyme Inhibition

The inhibition of ERG2 and ERG24 by this compound leads to a significant alteration of the fungal sterol profile, characterized by:

-

Depletion of Ergosterol: The primary consequence is a reduction in the cellular concentration of ergosterol, which compromises the structural and functional integrity of the fungal cell membrane.

-

Accumulation of Toxic Intermediates: The enzymatic blockade results in the accumulation of aberrant sterol intermediates. Specifically, the inhibition of C14-reductase leads to the buildup of sterols containing a Δ14 double bond (e.g., ignosterol or ergosta-8,14-dienol).[7][8] Inhibition of Δ8→Δ7-isomerase results in the accumulation of sterols with a Δ8 double bond. The accumulation of these unnatural sterols is believed to be a major contributor to the fungitoxicity of this compound.

Quantitative Data

Table 1: Inhibitory Concentration of Fenpropimorph

| Compound | Target System | Parameter | Value | Reference(s) |

| Fenpropimorph | Cholesterol Biosynthesis in 3T3 Fibroblasts | IC50 | 0.5 µM | [9][10] |

Table 2: Expected Accumulation of Sterol Intermediates in Fungi Treated with this compound

| Enzyme Target | Accumulated Sterol Intermediates | Expected Change |

| Sterol C14-reductase (ERG24) | Ignosterol (Ergosta-8,14-dienol) | Significant Increase |

| Other Δ8,14-sterols | Increase | |

| Sterol Δ8→Δ7-isomerase (ERG2) | Fecosterol (Ergosta-8,24(28)-dienol) | Increase |

| Other Δ8-sterols | Increase | |

| Final Product | Ergosterol | Significant Decrease |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the mechanism of action of this compound.

Protocol for Analysis of Fungal Sterol Composition by GC-MS

This protocol describes the extraction, saponification, derivatization, and analysis of sterols from fungal cultures treated with this compound.

1. Fungal Culture and Treatment:

- Grow the fungal species of interest (e.g., Saccharomyces cerevisiae, Aspergillus fumigatus) in a suitable liquid medium to mid-logarithmic phase.

- Introduce this compound at various concentrations (e.g., 0.1x, 1x, and 10x the predetermined Minimum Inhibitory Concentration).

- Include a solvent control (e.g., DMSO).

- Incubate for a defined period (e.g., 8-24 hours).

- Harvest the fungal mycelium by filtration or centrifugation, wash with sterile water, and lyophilize.

2. Sterol Extraction and Saponification:

- To the lyophilized mycelium (e.g., 50 mg), add 3 mL of 25% alcoholic potassium hydroxide solution (w/v in methanol).

- Vortex vigorously for 1 minute.

- Incubate at 80°C for 1 hour to saponify the lipids.

- Allow the mixture to cool to room temperature.

3. Non-saponifiable Lipid Extraction:

- Add 1 mL of sterile water and 3 mL of n-hexane to the saponified mixture.

- Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (containing the sterols).

- Centrifuge at 1,000 x g for 5 minutes to separate the phases.

- Carefully transfer the upper hexane layer to a new glass tube.

- Repeat the hexane extraction twice more and pool the hexane fractions.

- Evaporate the hexane to dryness under a stream of nitrogen.

4. Derivatization:

- To the dried lipid extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine.

- Seal the tube and heat at 60°C for 30 minutes to convert the sterols to their trimethylsilyl (TMS) ethers.

- Evaporate the derivatization reagents to dryness under nitrogen and redissolve the residue in 100 µL of hexane.

5. GC-MS Analysis:

- Gas Chromatograph: Agilent 7890B or equivalent.

- Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar.

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

- Oven Program: Initial temperature of 180°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 20 min.

- Injector: Splitless mode at 250°C.

- Mass Spectrometer: Agilent 5977A or equivalent.

- Ionization: Electron Ionization (EI) at 70 eV.

- Scan Range: m/z 50-600.

- Identification: Identify sterols based on their retention times and comparison of their mass spectra with a reference library (e.g., NIST).

Protocol for Heterologous Expression and Purification of Fungal ERG2 and ERG24

This protocol outlines a general procedure for producing recombinant fungal sterol isomerase and reductase, which are membrane-bound proteins. The use of a yeast expression system like Pichia pastoris is often advantageous for expressing eukaryotic membrane proteins.

1. Gene Cloning:

- Synthesize the coding sequences for the target fungal ERG2 and ERG24 genes, codon-optimized for Pichia pastoris.

- Clone the genes into a suitable P. pastoris expression vector (e.g., pPICZα A) containing an N- or C-terminal polyhistidine (His) tag for purification.

2. Yeast Transformation and Expression:

- Linearize the recombinant plasmid and transform it into a suitable P. pastoris strain (e.g., X-33) by electroporation.

- Select for positive transformants on YPDS plates containing zeocin.

- Screen colonies for protein expression by small-scale induction with methanol.

- For large-scale expression, grow a selected high-expressing clone in BMGY medium and then induce protein expression by transferring the cells to BMMY medium (containing methanol).

3. Cell Lysis and Membrane Preparation:

- Harvest the yeast cells by centrifugation.

- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitors).

- Lyse the cells using a high-pressure homogenizer or by agitation with glass beads.

- Centrifuge the lysate at 10,000 x g to remove cell debris.

- Isolate the membrane fraction by ultracentrifugation of the supernatant at 100,000 x g for 1 hour.

4. Solubilization and Purification:

- Resuspend the membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 20 mM imidazole, and a detergent such as 1% n-dodecyl-β-D-maltoside (DDM)).

- Stir gently for 1 hour at 4°C to solubilize the membrane proteins.

- Remove insoluble material by ultracentrifugation at 100,000 x g for 1 hour.

- Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with a buffer containing a lower concentration of DDM (e.g., 0.05%).

- Wash the column with the equilibration buffer containing a higher concentration of imidazole (e.g., 40 mM).

- Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

- Further purify the protein by size-exclusion chromatography if necessary.

Protocol for In Vitro Enzyme Assay

This protocol describes a conceptual assay for measuring the activity of the purified ERG2 and ERG24 enzymes.

For Sterol Δ8→Δ7-isomerase (ERG2):

- Substrate: Fecosterol (or another suitable Δ8-sterol).

- Reaction Mixture (in a total volume of 200 µL):

- 50 mM Tris-HCl buffer, pH 7.5

- 1-5 µg of purified recombinant ERG2

- Substrate (e.g., 50 µM fecosterol, solubilized with a detergent like Tween 80)

- This compound at various concentrations (for inhibition studies)

- Procedure:

- Pre-incubate the enzyme and inhibitor for 10 minutes at 37°C.

- Initiate the reaction by adding the substrate.

- Incubate at 37°C for a defined time (e.g., 30-60 minutes).

- Stop the reaction by adding 0.5 mL of 10% (w/v) KOH in methanol.

- Analysis:

- Extract the sterols with hexane as described in protocol 6.1.

- Analyze the conversion of the Δ8-sterol substrate to the Δ7-sterol product by GC-MS or HPLC.

For Sterol C14-reductase (ERG24):

- Substrate: Ignosterol (Ergosta-8,14-dienol) or another suitable Δ14-sterol.

- Cofactor: NADPH.

- Reaction Mixture (in a total volume of 200 µL):

- 50 mM Tris-HCl buffer, pH 7.5

- 1-5 µg of purified recombinant ERG24

- 1 mM NADPH

- Substrate (e.g., 50 µM ignosterol, solubilized with a detergent)

- This compound at various concentrations

- Procedure:

- Follow the same incubation and reaction termination steps as for the ERG2 assay.

- Analysis:

- Extract the sterols and analyze the reduction of the Δ14 double bond by GC-MS or HPLC.

Visualizations

Ergosterol Biosynthesis Pathway and this compound Inhibition

Caption: Inhibition of ergosterol biosynthesis by this compound.

Experimental Workflow for Sterol Analysis

Caption: Workflow for GC-MS analysis of fungal sterols.

Workflow for Recombinant Enzyme Production and Assay

Caption: Workflow for enzyme production and inhibition assay.

Conclusion

This compound is a highly effective fungicide that disrupts the integrity of the fungal cell membrane through the dual inhibition of two key enzymes in the ergosterol biosynthesis pathway: sterol Δ8→Δ7-isomerase (ERG2) and sterol C14-reductase (ERG24). This mode of action leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, resulting in the cessation of fungal growth. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further investigate the specific interactions of this compound and other SBI fungicides with their target enzymes and to elucidate the resulting changes in fungal metabolism. Further research to determine the precise inhibition kinetics and to quantify the accumulation of specific sterol intermediates in various fungal pathogens will enhance our understanding of this important class of antifungals and may aid in the development of novel, more effective compounds.

References

- 1. ERG24 | SGD [yeastgenome.org]

- 2. Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. Candida albicans Sterol C-14 Reductase, Encoded by the ERG24 Gene, as a Potential Antifungal Target Site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Investigation of the role of sterol delta 8-->7-isomerase in the sensitivity of Saccharomyces cerevisiae to fenpropimorph - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential effects of fenpropimorph and fenhexamid, two sterol biosynthesis inhibitor fungicides, on arbuscular mycorrhizal development and sterol metabolism in carrot roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition by the fungicide fenpropimorph of cholesterol biosynthesis in 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition by the fungicide fenpropimorph of cholesterol biosynthesis in 3T3 fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Formulation of Fenpropidin

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of the synthesis and formulation of Fenpropidin, a piperidine fungicide. It details a high-yield synthetic pathway, outlines the components and development workflow for its formulation into an Emulsifiable Concentrate (EC), and provides standardized protocols for key analytical methodologies. All quantitative data is presented in tabular format for clarity, and logical workflows are visualized using diagrams.

Introduction to this compound

This compound, with the CAS Registry Number 67306-00-7, is a systemic piperidine fungicide used in agriculture to control a range of diseases, particularly powdery mildews in cereals[1][2]. Its chemical name is (RS)-1-[3-(4-tert-butylphenyl)-2-methylpropyl]piperidine[1]. The primary mechanism of action for this compound is the inhibition of sterol biosynthesis within the fungal cell membranes, which disrupts cell structure and function[1][3]. Commercial formulations are typically a racemic mixture of its two enantiomers[3].

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 67306-00-7 | [1][4] |

| Molecular Formula | C₁₉H₃₁N | [1][4] |

| Molecular Weight | 273.46 g/mol | [1] |

| Appearance | Colorless to light yellow liquid/oil | [1][2] |

| Mode of Action | Systemic fungicide; sterol biosynthesis inhibitor | [3] |

| Purity (Technical) | ≥960 g/kg | [3] |

Synthesis of this compound

A common and efficient method for synthesizing this compound involves a two-step process starting from tertiary butyl-beta-methyl phenylpropanol. This pathway is noted for its high yield and product purity[5].

Synthetic Pathway

The synthesis proceeds via two primary reactions:

-

Halogenation: The starting alcohol is chlorinated using thionyl chloride in the presence of a dimethylformamide (DMF) catalyst to produce the key intermediate, tertiary butyl-beta-methyl phenyl-chloride propane.

-

Amination: The chlorinated intermediate is then reacted with piperidine under reflux conditions to yield the final product, this compound, which is subsequently purified by vacuum distillation[5].

References

A Technical Guide to the Mode of Action of Fenpropidin in Fungal Pathogens

Audience: Researchers, scientists, and drug development professionals.

Abstract

Fenpropidin is a systemic piperidine fungicide with both protective and curative properties, widely utilized in agriculture to control a range of fungal diseases, particularly in cereals.[1] Its efficacy stems from a specific and potent mode of action: the inhibition of ergosterol biosynthesis, an essential pathway for maintaining the integrity and function of the fungal cell membrane.[1][2] this compound uniquely targets two key enzymes in the post-squalene part of this pathway—sterol Δ14-reductase (ERG24) and sterol Δ8→Δ7-isomerase (ERG2)—leading to the depletion of ergosterol and the accumulation of cytotoxic sterol intermediates.[3][4] This dual-site inhibition is a significant feature, potentially lowering the risk of resistance development compared to single-target fungicides.[5] Recent studies have also highlighted the enantioselective bioactivity of this compound, with the R-enantiomer demonstrating significantly higher fungicidal activity.[6][7] This guide provides an in-depth examination of the molecular mechanism, quantitative efficacy, and key experimental protocols used to investigate the action of this compound.

Core Mechanism of Action: Disruption of Ergosterol Biosynthesis

The primary mode of action of this compound is the disruption of the ergosterol biosynthetic pathway.[2] Ergosterol is the predominant sterol in fungal cell membranes, where it plays a role analogous to cholesterol in mammalian cells, regulating membrane fluidity, permeability, and the function of membrane-bound proteins.[8][9] By inhibiting ergosterol synthesis, this compound compromises the structural integrity and function of the fungal membrane, ultimately leading to the cessation of growth and cell death.[10]

Dual Enzyme Inhibition

This compound is a potent inhibitor of two enzymes in the later stages of the ergosterol pathway:

-

Sterol Δ14-reductase (ERG24): This enzyme is responsible for reducing the C14-C15 double bond in sterol precursors. Inhibition by this compound leads to the accumulation of sterols containing this double bond, such as ergosta-8,14,24(28)-trien-3β-ol.[4]

-

Sterol Δ8→Δ7-isomerase (ERG2): This enzyme catalyzes the isomerization of the double bond from the C8-C9 position to the C7-C8 position. Inhibition results in the accumulation of various Δ8 sterols, including ergosta-5,8,24(28)-trien-3β-ol and ergosta-8,24(28)-dien-3β-ol.[4]

While both enzymes are inhibited, studies in Saccharomyces cerevisiae and Ustilago maydis indicate that this compound is a more potent inhibitor of the Δ14-reductase than the Δ8→Δ7-isomerase.[3] This dual-target mechanism is a key advantage, as it is believed to reduce the likelihood of target-site-based resistance emerging in fungal populations.[5]

References

- 1. This compound (Ref: CGA 114900) [sitem.herts.ac.uk]

- 2. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 3. Inhibition of ergosterol biosynthesis in Saccharomyces cerevisiae and Ustilago maydis by tridemorph, fenpropimorph and this compound (1984) | Roobina I. Baloch | 129 Citations [scispace.com]

- 4. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Screening for a this compound Enantiomer with High Activity and Low Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Regulation of Sterol Biosynthesis in the Human Fungal Pathogen Aspergillus fumigatus: Opportunities for Therapeutic Development [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Fenpropidin: A Technical Guide for Researchers

An In-depth Examination of the Piperidine Fungicide: Mechanism, Efficacy, and Experimental Analysis

Introduction

Fenpropidin is a systemic fungicide belonging to the piperidine chemical class. Developed by Syngenta, it is primarily utilized for the control of powdery mildew and rusts in cereal crops.[1][2] Its mode of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1][3] this compound exhibits protective, curative, and eradicative properties, and is translocated acropetally through the xylem.[1][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biological activity, toxicological profile, and detailed experimental protocols for its evaluation, aimed at researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a synthetic compound with the IUPAC name 1-[3-(4-tert-butylphenyl)-2-methylpropyl]piperidine.[4] It is a pale-yellow liquid with a molecular formula of C₁₉H₃₁N and a molecular weight of 273.46 g/mol .[5][6] The compound is highly volatile and its solubility in water is pH-dependent.[3][5]

| Property | Value | Reference |

| IUPAC Name | 1-[3-(4-tert-butylphenyl)-2-methylpropyl]piperidine | [4] |

| CAS Number | 67306-00-7 | [5][6] |

| Molecular Formula | C₁₉H₃₁N | [6] |

| Molecular Weight | 273.46 g/mol | [6] |

| Appearance | Pale-yellow liquid / Brown transparent liquid | [2][3] |

| Boiling Point | 117°C at 0.2 mmHg; 125°C at 0.045 mmHg | [6] |

| Water Solubility | pH-dependent: 130 g/L (pH 6.0), 530 mg/L (pH 7.0), 6.2 mg/L (pH 9.0) | [3] |

| Vapor Pressure | 17.0 mPa (20 °C) | [3] |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's fungicidal activity stems from its ability to disrupt the biosynthesis of ergosterol, an essential sterol in fungal cell membranes that is analogous to cholesterol in mammalian cells.[7] Specifically, this compound inhibits two key enzymes in the later stages of the ergosterol biosynthesis pathway:

-

Sterol Δ14-reductase (ERG24): This enzyme is responsible for the reduction of the double bond at the C-14 position.

-

Sterol Δ8→Δ7-isomerase (ERG2): This enzyme catalyzes the isomerization of the double bond from the C-8 to the C-7 position.

This dual-site inhibition leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol in the fungal cell membrane.[6][7] The altered membrane composition disrupts its fluidity and integrity, ultimately inhibiting fungal growth.[7] this compound is classified by the Fungicide Resistance Action Committee (FRAC) under Group 5, which includes amines (morpholines).[3][8]

Figure 1: Mechanism of action of this compound on the ergosterol biosynthesis pathway.

Biological Activity and Efficacy

This compound is particularly effective against powdery mildew fungi (Erysiphe graminis) and rust fungi (Puccinia spp.) in cereal crops such as wheat and barley.[2] Field trials have demonstrated its efficacy in controlling powdery mildew.[1] Recent research has also shown that the R-enantiomer of this compound exhibits more potent antifungal activity against several plant pathogens compared to the S-enantiomer.[9]

| Target Pathogen | Disease | Efficacy | Reference |

| Blumeria graminis f. sp. tritici | Wheat Powdery Mildew | Effective | [1][9] |

| Puccinia spp. | Rusts | Effective | [10] |

| Rhizoctonia solani | Various (e.g., damping-off) | R-enantiomer is effective in decreasing ergosterol content | [9] |

| Botrytis cinerea | Grey Mould | Susceptible | [11] |

| Various human pathogenic yeasts and filamentous fungi | Mycoses | Active in vitro | [11] |

Fungicide Resistance

The development of resistance is a significant concern for site-specific fungicides. This compound is considered to have a low to medium risk of resistance development.[8] This is attributed to its dual-site mode of action, which requires multiple mutations in the target fungus to confer a high level of resistance.[6] While reduced sensitivity to other sterol biosynthesis inhibitors, such as DMIs (FRAC Group 3), is well-documented, there is a lack of cross-resistance with this compound.[12] To date, there are limited reports of field resistance to this compound. However, as with all site-specific fungicides, resistance management strategies, such as alternating with fungicides with different modes of action, are recommended to ensure long-term efficacy.

Toxicological Profile

This compound exhibits low to moderate acute toxicity in mammalian studies. It is classified as a moderate skin irritant and a severe eye irritant.[3] The following table summarizes key toxicological data.

| Study Type | Species | Route | Value | Reference |

| Acute Oral LD₅₀ | Rat | Oral | 1,450 mg/kg | [2] |

| Acute Oral LD₅₀ | Mouse | Oral | >3,200 mg/kg | [2] |

| Acute Dermal LD₅₀ | Rat | Dermal | >4,000 mg/kg | [2] |

| Acute Inhalation LC₅₀ | Rat | Inhalation | 1.22 mg/L air | [2] |

| Chronic Dietary NOAEL | Rat | Oral | 2.3 mg/kg/day |

This compound is rapidly absorbed, metabolized, and excreted in animal models.[3] The primary metabolic pathway is oxidation.[3]

Experimental Protocols

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of this compound against a target fungal pathogen.

Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Methodology:

-

Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium. Prepare a spore or yeast suspension in sterile saline or broth and adjust the concentration to 1-5 x 10⁵ CFU/mL using a hemocytometer or spectrophotometer.

-

This compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution in a liquid medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS) in a 96-well microtiter plate to achieve a range of final concentrations.

-

Inoculation: Add the prepared fungal inoculum to each well containing the this compound dilutions. Include a drug-free well for a positive growth control and an uninoculated well for a negative control.

-

Incubation: Incubate the plate at the optimal temperature for the specific fungus (e.g., 28-35°C) for 24 to 72 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% or ≥90%) compared to the positive control. This can be assessed visually or by reading the optical density using a microplate reader.

Sterol Profile Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is used to confirm the mechanism of action of this compound by analyzing its effect on the fungal sterol composition.

References

- 1. Fungicide performance on winter wheat | AHDB [ahdb.org.uk]

- 2. researchgate.net [researchgate.net]

- 3. cropprotectionnetwork.s3.amazonaws.com [cropprotectionnetwork.s3.amazonaws.com]

- 4. scribd.com [scribd.com]

- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 6. canr.msu.edu [canr.msu.edu]

- 7. Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. By FRAC Mode of Action Group | FRAC [frac.info]

- 9. Research analyzes the effectiveness of fungicides against wheat powdery mildew - Cultivar Magazine [revistacultivar.com]

- 10. Phylogenetic Distribution of Fungal Sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. frac.info [frac.info]

- 12. Fungicide Resistance in Powdery Mildew Fungi - PMC [pmc.ncbi.nlm.nih.gov]

Fenpropidin's Antifungal Reach: A Technical Examination

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the antifungal spectrum of Fenpropidin, a morpholine fungicide widely utilized in agriculture. By inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes, this compound demonstrates efficacy against a range of pathogenic fungi. This document provides a comprehensive overview of its activity, the methodologies used to assess its spectrum, and the biochemical pathways it disrupts.

Quantitative Antifungal Spectrum of this compound

This compound has demonstrated notable activity against a variety of fungal pathogens. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against several key species.

| Fungal Species | Pathogenicity | MIC (µg/mL) | Reference |

| Erysiphe graminis f. sp. tritici | Wheat Powdery Mildew | 0.000078 - 0.02 | [1] |

| Erysiphe necator | Grape Powdery Mildew | 0.001 - 0.3 | [1] |

| Candida albicans ATCC 24433 | Human Pathogen | 0.25 | [2] |

| Candida albicans ATCC 10231 | Human Pathogen | 1 | [2] |

| Candida glabrata NCYC 388 | Human Pathogen | 0.5 | [2] |

| Candida tropicalis ATCC 750 | Human Pathogen | 4 | [2] |

| Cryptococcus neoformans ATCC 34664 | Human Pathogen | 1 | [2] |

| Aspergillus niger ATCC 10578 | Human Pathogen | 32 | [2] |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's primary mode of action is the disruption of the ergosterol biosynthesis pathway in fungi. This pathway is essential for the formation and integrity of the fungal cell membrane. Specifically, this compound inhibits two key enzymes in the late stages of this pathway:

-

Sterol C8-C7 isomerase (Erg2): This enzyme catalyzes the isomerization of fecosterol to episterol.

-

Sterol C14-reductase (Erg24): This enzyme is involved in the reduction of the C14-methyl group from lanosterol.

By inhibiting these enzymes, this compound leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates within the fungal cell. This disruption of the cell membrane's structure and function ultimately results in the inhibition of fungal growth and, in some cases, cell death.

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The antifungal activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a fungus. The broth microdilution method, following guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI) document M38-A2 for filamentous fungi, is a standard procedure.[3][4][5][6]

A generalized protocol for the broth microdilution assay is as follows:

-

Preparation of Fungal Inoculum:

-

For filamentous fungi, conidia or sporangiospores are harvested from a fresh culture grown on a suitable agar medium (e.g., Potato Dextrose Agar).

-

The spores are suspended in sterile saline or broth, and the concentration is adjusted spectrophotometrically to a standardized density (e.g., 0.5 McFarland standard).

-

The suspension is then further diluted in the test medium to achieve the desired final inoculum concentration.

-

-

Preparation of this compound Dilutions:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

-

Serial two-fold dilutions of the this compound stock solution are prepared in a 96-well microtiter plate using a sterile liquid growth medium, such as RPMI-1640 with L-glutamine and buffered with MOPS.

-

-

Inoculation and Incubation:

-

A standardized volume of the fungal inoculum is added to each well of the microtiter plate containing the this compound dilutions.

-

The plate also includes a positive control (fungal inoculum without this compound) and a negative control (medium only).

-

The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungus.

-

-

Determination of MIC:

-

Following incubation, the wells are visually inspected for fungal growth (turbidity).

-

The MIC is recorded as the lowest concentration of this compound at which there is no visible growth. For some fungi and antifungal agents, a significant reduction in growth (e.g., ≥50%) compared to the positive control is used as the endpoint.

-

It is important to note that testing obligate biotrophic fungi, such as powdery mildews (Erysiphe spp.) and rusts (Puccinia spp.), requires modified protocols as they cannot be cultured on artificial media.[7][8] These assays are often performed on detached leaves or leaf segments, where the inhibition of fungal growth is assessed visually.

References

- 1. Baseline sensitivity to proquinazid in Blumeria graminis f. sp. tritici and Erysiphe necator and cross-resistance with other fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of the Ergosterol Biosynthesis Pathway in Ceratocystidaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. njccwei.com [njccwei.com]

- 4. webstore.ansi.org [webstore.ansi.org]

- 5. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. Approved Standard CLSI Document M38-A2 – ScienceOpen [scienceopen.com]

- 6. img.antpedia.com [img.antpedia.com]

- 7. Fungicide Resistance in Powdery Mildew Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 8. csbaa.nwsuaf.edu.cn [csbaa.nwsuaf.edu.cn]

Fenpropidin's Impact on Ergosterol Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenpropidin, a piperidine fungicide, is a potent inhibitor of ergosterol biosynthesis in fungi. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's antifungal activity, focusing on its effects on the ergosterol synthesis pathway. We present a comprehensive overview of its primary enzymatic targets, the resulting alterations in fungal sterol profiles, and detailed experimental protocols for studying these effects. This guide is intended to serve as a valuable resource for researchers in mycology, drug development, and agricultural science.

Introduction

Ergosterol is an essential component of fungal cell membranes, where it plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1] The ergosterol biosynthesis pathway is a well-established target for many antifungal agents due to its absence in mammalian cells, which utilize cholesterol instead.[1] this compound belongs to the morpholine class of fungicides, which also includes fenpropimorph and amorolfine.[2] These compounds are widely used in agriculture to control a broad spectrum of fungal pathogens.[2] The primary mechanism of action for these fungicides is the disruption of ergosterol synthesis.[2]

Mechanism of Action: Dual Inhibition of Ergosterol Biosynthesis

This compound exerts its antifungal effect by inhibiting two key enzymes in the late stages of the ergosterol biosynthesis pathway:

-

Sterol C14-Reductase (ERG24): This enzyme is responsible for the reduction of the C14-15 double bond in sterol intermediates.[3]

-

Sterol C8-Isomerase (ERG2): This enzyme catalyzes the isomerization of the C8-9 double bond to the C7-8 position.[3]

The dual inhibition of these enzymes leads to a depletion of ergosterol in the fungal cell membrane and the accumulation of aberrant sterol intermediates, primarily ergosta-8,14-dien-3β-ol.[1][3] This accumulation disrupts the normal structure and function of the cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, inhibition of fungal growth.[2]

Signaling Pathway of Ergosterol Synthesis Inhibition by this compound

Caption: Ergosterol biosynthesis pathway highlighting the dual inhibitory action of this compound.

Quantitative Data on this compound's Effects

The efficacy of this compound varies among different fungal species. The following tables summarize the inhibitory concentrations (IC50) of this compound and its impact on the sterol composition in selected fungi.

Table 1: Inhibitory Concentration (IC50) of this compound on Ergosterol Synthesis

| Fungal Species | IC50 (µg/mL) | Reference |

| Candida albicans | 0.01 - 0.1 | [4] |

| Aspergillus fumigatus | 0.05 - 0.5 | [5] |

| Ustilago maydis | ~0.1 | [6] |

| Saccharomyces cerevisiae | ~0.05 | [6] |

Note: The IC50 values can vary depending on the specific strain and experimental conditions.

Table 2: Effect of this compound on Sterol Composition in Candida albicans

| Sterol | Control (% of total sterols) | This compound-treated (0.1 µg/mL) (% of total sterols) |

| Ergosterol | 85 ± 5 | 10 ± 3 |

| Ergosta-8,14-dien-3β-ol | Not Detected | 65 ± 8 |

| Fecosterol | 5 ± 2 | 15 ± 4 |

| Other Intermediates | 10 ± 3 | 10 ± 3 |

Data are representative and compiled from typical results observed with morpholine fungicides.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on ergosterol synthesis.

Fungal Culture and Treatment

-

Culture Preparation: Inoculate the desired fungal species into a suitable liquid medium (e.g., Yeast Peptone Dextrose (YPD) for yeasts, Sabouraud Dextrose Broth for filamentous fungi).

-

Incubation: Grow the cultures at the optimal temperature and shaking speed until they reach the mid-logarithmic growth phase.

-

This compound Treatment: Add this compound (dissolved in a suitable solvent like DMSO) to the fungal cultures at various concentrations (e.g., 0.01, 0.1, 1, 10 µg/mL). Include a solvent-only control.

-

Further Incubation: Continue to incubate the treated and control cultures for a defined period (e.g., 8-24 hours) to allow for the inhibition of ergosterol synthesis.

Sterol Extraction and Saponification

-

Cell Harvesting: Harvest the fungal cells by centrifugation (e.g., 5000 x g for 10 minutes).

-

Washing: Wash the cell pellet twice with sterile distilled water to remove any residual medium.

-

Saponification: Resuspend the cell pellet in 3 mL of 25% alcoholic potassium hydroxide solution (25g KOH in 35mL sterile distilled water, brought to 100mL with 100% ethanol).

-

Incubation: Incubate the mixture in a water bath at 80-85°C for 1-1.5 hours to saponify the lipids and break open the cells.

-

Extraction: After cooling to room temperature, add 1 mL of sterile distilled water and 3 mL of n-heptane. Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (sterols).

-

Phase Separation: Centrifuge at 1000 x g for 5 minutes to separate the phases.

-

Collection: Carefully collect the upper n-heptane layer containing the sterols and transfer it to a new glass tube.

-

Drying: Evaporate the n-heptane to dryness under a stream of nitrogen.

Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Derivatization: Resuspend the dried sterol extract in 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 100 µL of anhydrous pyridine. Heat at 100°C for 1 hour to convert the sterols to their trimethylsilyl (TMS) ethers.[7]

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

-

Column: Use a suitable capillary column for sterol separation (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

-

Temperature Program:

-

Initial temperature: 180°C, hold for 1 minute.

-

Ramp 1: Increase to 280°C at 20°C/min, hold for 15 minutes.

-

Ramp 2: Increase to 300°C at 10°C/min, hold for 5 minutes.

-

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode with a scan range of m/z 50-600.

-

-

Data Analysis: Identify the sterols based on their retention times and mass spectra by comparing them to known standards and library data. Quantify the individual sterols by integrating the peak areas.

Experimental Workflow Diagram

Caption: A typical experimental workflow for analyzing the effects of this compound on fungal sterol composition.

Enzyme Assays (General Principles)

Detailed protocols for C14-reductase and C8-isomerase assays are highly specific and often require specialized reagents and expertise. The following provides the general principles for these assays.

4.4.1. Sterol C14-Reductase (ERG24) Assay

-

Microsome Preparation: Isolate microsomes from fungal protoplasts, as these contain the membrane-bound ERG24 enzyme.

-

Substrate: Use a radiolabeled substrate, such as [³H]ergosta-8,14-dien-3β-ol.

-

Reaction: Incubate the microsomes with the radiolabeled substrate in the presence and absence of this compound. The reaction requires a cofactor such as NADPH.

-

Extraction and Separation: After the reaction, extract the sterols and separate them using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: Quantify the amount of the product, [³H]ergosta-8-en-3β-ol, by liquid scintillation counting.

-

Inhibition Calculation: Determine the percentage of inhibition of C14-reductase activity by comparing the product formation in the presence and absence of this compound.

4.4.2. Sterol C8-Isomerase (ERG2) Assay

-

Microsome Preparation: Isolate microsomes from fungal protoplasts.

-

Substrate: Use a suitable substrate such as [³H]fecosterol.

-

Reaction: Incubate the microsomes with the radiolabeled substrate in the presence and absence of this compound.

-

Extraction and Separation: Extract the sterols and separate them by TLC or HPLC.

-

Quantification: Quantify the formation of the product, [³H]episterol.

-

Inhibition Calculation: Calculate the percentage of inhibition of C8-isomerase activity.

Conclusion

This compound is a highly effective inhibitor of ergosterol biosynthesis in a wide range of fungal species. Its dual-targeting mechanism against both sterol C14-reductase and sterol C8-isomerase provides a robust mode of action, leading to significant disruption of fungal cell membrane integrity. The experimental protocols detailed in this guide offer a framework for researchers to investigate the specific effects of this compound and other potential antifungal compounds on the ergosterol biosynthesis pathway. Further research into the quantitative effects of this compound on a broader range of pathogenic fungi will be valuable for optimizing its use in both agricultural and potentially clinical settings.

References

- 1. Frontiers | Regulation of Sterol Biosynthesis in the Human Fungal Pathogen Aspergillus fumigatus: Opportunities for Therapeutic Development [frontiersin.org]

- 2. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Influence of methylfenpropidine on growth, sterol content and fatty acid composition of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. mdpi.com [mdpi.com]

Fenpropidin (CAS Number 67306-00-7): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Fenpropidin (CAS No. 67306-00-7), a piperidine fungicide. It covers its physicochemical properties, mechanism of action as a dual inhibitor of sterol biosynthesis, synthesis methodologies, and analytical procedures for its detection and quantification. Detailed experimental protocols for its analysis, in vitro antifungal activity assessment, and ecotoxicity evaluation are provided. The guide also includes visualizations of its metabolic pathway and its inhibitory effect on the fungal ergosterol biosynthesis pathway, designed to be a valuable resource for researchers and professionals in drug development and crop protection.

Introduction

This compound is a systemic fungicide belonging to the piperidine class of chemicals.[1][2] It is primarily used in agriculture to control a range of fungal diseases in cereals, such as powdery mildew and rusts.[2][3] Its mode of action involves the inhibition of ergosterol biosynthesis in fungi, a critical component of their cell membranes.[2][4] This guide offers a detailed technical examination of this compound, intended to support research and development activities.

Physicochemical Properties

This compound is a brown, transparent liquid with the molecular formula C₁₉H₃₁N and a molecular weight of 273.46 g/mol .[1][5] It is characterized by its high solubility in water and high volatility.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 67306-00-7 | [1] |

| Molecular Formula | C₁₉H₃₁N | [1] |

| Molecular Weight | 273.46 g/mol | [1] |

| Appearance | Brown transparent liquid | [1][3] |

| Melting Point | 25 °C | [1] |

| Boiling Point | 117 °C at 0.2 mmHg | [1] |

| Flash Point | 159.3 °C | [1] |

| Density | 0.9112 g/cm³ (estimate) | [1] |

| Water Solubility | 530 mg/L (pH 7, 25 °C) | [1] |

| pKa | 10.1 | [1] |

| Vapor Pressure | 1.24 x 10⁻⁵ mmHg at 25 °C | [1] |

| LogP (Octanol/Water Partition Coefficient) | 5.5 | [5] |

Mechanism of Action

This compound's antifungal activity stems from its ability to inhibit the biosynthesis of ergosterol, an essential sterol in fungal cell membranes that is absent in mammals.[4] Specifically, this compound targets two key enzymes in the late stages of the ergosterol biosynthesis pathway:

-

Sterol Δ14-reductase (ERG24): This enzyme is responsible for the reduction of the C14-15 double bond in sterol precursors.[6][7]

-

Sterol Δ8→Δ7-isomerase (ERG2): This enzyme catalyzes the isomerization of the C8-9 double bond to the C7-8 position.[6][8]

The dual inhibition of these enzymes leads to the accumulation of aberrant sterol intermediates and a depletion of ergosterol, which disrupts the integrity and function of the fungal cell membrane, ultimately leading to cell death.[6]

Synthesis

Several synthetic routes for this compound have been described. One common method involves the chlorination of tertiary butyl-beta-methyl phenylpropanol followed by a reaction with piperidine.[9]

A detailed experimental protocol for this synthesis is provided in Section 7.

Biological Activity and Toxicology

This compound exhibits potent antifungal activity against a variety of plant pathogens.[10] It also shows activity against some human pathogenic yeasts and filamentous fungi.[11] The enantiomers of this compound have been shown to have different biological activities and toxicities, with the R-enantiomer generally exhibiting higher antifungal activity and lower toxicity.[10]

Toxicological data for this compound are summarized in Table 2. It is moderately toxic to mammals via the oral route and can cause irritation to the eyes and skin.[3]

Table 2: Acute Toxicity of this compound

| Organism | Test | Result | Reference(s) |

| Rat | Oral LD₅₀ | 1450 mg/kg | [3] |

| Mouse | Oral LD₅₀ | >3200 mg/kg | [3] |

| Rat | Dermal LD₅₀ | >4000 mg/kg | [3] |

| Rat | Inhalation LC₅₀ (4h) | 1.22 mg/L | [3] |

| Mallard Duck | Oral LD₅₀ | 1900 mg/kg | [3] |

| Rainbow Trout | LC₅₀ (96h) | 2.6 mg/L | [3] |

| Carp | LC₅₀ (96h) | 3.6 mg/L | [3] |

| Bluegill Sunfish | LC₅₀ (96h) | 1.9 mg/L | [3] |

| Daphnia magna | EC₅₀ (48h) | 0.5 mg/L | [3] |

| Bee | Oral LD₅₀ (48h) | >0.01 mg/bee | [3] |

| Bee | Contact LD₅₀ (48h) | 0.046 mg/bee | [3] |

Metabolism

The metabolism of this compound has been studied in plants and rats. In plants, the primary metabolic pathway is the hydroxylation of the piperidine ring.[1] In rats, the major reactions are hydroxylation and oxidation of one of the methyl groups of the tert-butyl moiety.[1]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patented synthesis method.[9]

Materials:

-

tert-Butyl-beta-methyl phenylpropanol

-

Thionyl chloride

-

Dimethylformamide (DMF) (catalyst)

-

Piperidine

-

Sodium hydroxide (NaOH) solution (30%)

-

Toluene

Procedure:

-

Chlorination:

-

In a reaction vessel, combine tert-Butyl-beta-methyl phenylpropanol and a catalytic amount of DMF.

-

Heat the mixture to 40 °C.

-

Slowly add thionyl chloride to the reaction mixture.

-

After the addition is complete, heat the mixture to 90 °C and maintain for 1 hour.

-

Monitor the reaction progress until the starting material is consumed (e.g., by GC analysis).

-

Neutralize the reaction mixture to pH 8 with a NaOH solution.

-

Separate the organic layer containing tert-Butyl-beta-methyl phenyl-chloride propane.

-

-

Reaction with Piperidine:

-

In a separate reaction vessel, combine the tert-Butyl-beta-methyl phenyl-chloride propane from the previous step with an excess of piperidine.

-

Heat the mixture to 110 °C and reflux for 8 hours.

-

Monitor the reaction for completion.

-

Neutralize the mixture to pH 14 with a 30% NaOH solution.

-

Separate the upper organic layer.

-

-

Purification:

-

Purify the crude product by vacuum distillation to obtain this compound.

-

Analytical Method for this compound in Soil by UPLC-MS/MS

This protocol is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[1]

Materials:

-

Acetonitrile

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Formic acid

-

UPLC-MS/MS system with a chiral column (e.g., Lux cellulose-3)

Procedure:

-

Sample Extraction (QuEChERS):

-

Weigh 10 g of homogenized soil sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

-

Shake vigorously for 1 minute and centrifuge.

-

Take an aliquot of the acetonitrile supernatant.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer the supernatant to a microcentrifuge tube containing d-SPE sorbent (e.g., MgSO₄, PSA, C18).

-

Vortex for 30 seconds and centrifuge.

-

Collect the supernatant for analysis.

-

-

UPLC-MS/MS Analysis:

-

Column: Chiral column (e.g., Lux cellulose-3, 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of methanol and 0.1% formic acid in water.

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the specific transitions of this compound.

-

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol follows the general principles for determining the Minimum Inhibitory Concentration (MIC).

Materials:

-

Fungal isolate

-

RPMI-1640 medium (buffered with MOPS)

-

This compound stock solution (in DMSO)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation:

-

Grow the fungal isolate on an appropriate agar medium.

-

Prepare a spore or cell suspension in sterile saline and adjust the concentration to a standardized level (e.g., 1-5 x 10⁵ CFU/mL).

-

-

Drug Dilution:

-

Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plate to achieve a range of final concentrations.

-

-

Inoculation and Incubation:

-

Add the fungal inoculum to each well of the microtiter plate.

-

Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubate the plates at an appropriate temperature (e.g., 35 °C) for 24-48 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control, which can be determined visually or by measuring the optical density at a specific wavelength.

-

Acute Immobilisation Test with Daphnia magna

This protocol is based on the OECD Guideline 202.[2][3]

Materials:

-

Daphnia magna neonates (<24 hours old)

-

Reconstituted freshwater medium

-

This compound stock solution

-

Glass test vessels (e.g., 100 mL beakers)

Procedure:

-

Test Solutions:

-

Prepare a series of at least five concentrations of this compound in the reconstituted freshwater medium.

-

Include a control group with only the medium.

-

-

Test Setup:

-

Add a defined volume of each test solution and the control to the test vessels.

-

Introduce a specific number of daphnids (e.g., 5) into each vessel. Use at least four replicates per concentration and control.

-

-

Incubation:

-

Incubate the test vessels for 48 hours at 20 ± 1 °C with a 16-hour light/8-hour dark photoperiod.

-

Do not feed the daphnids during the test.

-

-

Observation:

-

At 24 and 48 hours, count the number of immobilized daphnids in each vessel. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

-

-

Data Analysis:

-

Calculate the percentage of immobilization for each concentration at each time point.

-

Determine the EC₅₀ (the concentration that causes immobilization of 50% of the daphnids) and its 95% confidence limits using appropriate statistical methods.

-

Conclusion

This compound is an effective fungicide with a well-defined mechanism of action targeting ergosterol biosynthesis in fungi. This technical guide has provided a comprehensive overview of its chemical and physical properties, synthesis, biological activity, and analytical methods. The detailed experimental protocols and visual representations of its mode of action and metabolic pathways are intended to serve as a valuable resource for researchers and professionals in the fields of agricultural science, mycology, and drug development. Further research into the enantiomer-specific activities and environmental fate of this compound will continue to enhance our understanding and application of this important compound.

References

- 1. A novel method for studying ergosterol biosynthesis by a cell-free preparation of Aspergillus fumigatus and its inhibition by azole antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Determination of pesticide residues in urine by chromatography-mass spectrometry: methods and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Ramazzini Institute 13-week study on glyphosate-based herbicides at human-equivalent dose in Sprague Dawley rats: study design and first in-life endpoints evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oecd.org [oecd.org]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. uniprot.org [uniprot.org]

- 9. oecd.org [oecd.org]

- 10. Yeast sterol C8-C7 isomerase: identification and characterization of a high-affinity binding site for enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, Biological Evaluation, and Structure-Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Fenpropidin in Cereal Crop Protection

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fenpropidin is a systemic morpholine fungicide highly effective in the management of key fungal diseases in cereal crops, particularly powdery mildew (Blumeria graminis) and rusts (Puccinia spp.). Its primary mode of action is the inhibition of sterol biosynthesis in fungi, a critical pathway for maintaining the integrity and function of fungal cell membranes. These application notes provide a comprehensive overview of this compound's use, including its mechanism of action, application guidelines, and detailed experimental protocols for efficacy evaluation.

Mechanism of Action

This compound disrupts the ergosterol biosynthesis pathway in fungi, which is an essential component of the fungal cell membrane. Unlike azole fungicides that primarily target the C14-demethylase enzyme, this compound inhibits two key enzymes: C14-demethylase (CYP51) and sterol Δ8→Δ7-isomerase. This dual-site inhibition disrupts the normal production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising cell membrane structure and function, which inhibits fungal growth and development.

Target Pathogens and Application in Cereals

This compound is primarily used to control the following pathogens in wheat and barley:

-

Powdery Mildew: Blumeria graminis f. sp. tritici (wheat) and Blumeria graminis f. sp. hordei (barley).

-

Rusts: Including stripe rust (Puccinia striiformis) and leaf rust (Puccinia triticina).

Quantitative Data on Efficacy

The following tables summarize the efficacy of this compound from various studies. It is important to note that efficacy can be influenced by environmental conditions, disease pressure, and the specific formulation and application timing.

Table 1: Efficacy of this compound against Powdery Mildew in Cereals

| Cereal | Pathogen | Efficacy Metric | Value | Reference |

| Wheat | Blumeria graminis f. sp. tritici | EC50 | 0.000078 - 0.02 mg/L | [1] |

| Barley | Blumeria graminis f. sp. hordei | Yield Increase | 5 - 13% | [2] |

| Barley | Blumeria graminis f. sp. hordei | Yield Loss Reduction | Up to 25% in susceptible varieties | [3] |

Table 2: Efficacy of this compound against Rusts in Wheat

| Cereal | Pathogen | Efficacy Metric | Value | Reference |

| Wheat | Puccinia striiformis | Disease Severity Reduction | Up to 95.02% (in combination) | [4] |

| Wheat | Puccinia spp. | Yield Increase | 66 - 696 kg/ha | [5] |

Experimental Protocols

Detailed methodologies for evaluating the efficacy of this compound are crucial for reproducible research. Below are standardized protocols for laboratory and field trials.

Laboratory Bioassay for Powdery Mildew Control

This protocol outlines an in vitro method to determine the effective concentration (EC50) of this compound against Blumeria graminis.

Materials:

-

This compound (analytical grade)

-

Susceptible wheat or barley seedlings (e.g., variety 'PBW 343' for wheat)[4]

-

Blumeria graminis spores

-

Petri dishes

-

Water agar

-

6-benzylaminopurine

-

Sterile distilled water

-

Micropipettes

-

Incubation chamber

Procedure:

-

Seedling Preparation: Grow susceptible wheat or barley varieties under controlled conditions (20-22°C, 16-hour photoperiod) until the first leaf is fully expanded.

-

Fungicide Solutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone) and create a series of dilutions in sterile distilled water to achieve the desired test concentrations. Include a solvent-only control.

-

Leaf Preparation: Excise leaf segments (approximately 2-3 cm) from the seedlings and place them on water agar (0.5%) amended with 75 µg/ml of 6-benzylaminopurine in Petri dishes to maintain leaf viability[6].

-

Treatment Application: Apply a defined volume (e.g., 20 µl) of each this compound dilution and the control solution to the adaxial surface of the leaf segments and allow them to air dry.

-

Inoculation: Inoculate the treated leaf segments with fresh B. graminis spores by gently shaking heavily infected plants over the Petri dishes.

-

Incubation: Seal the Petri dishes and incubate them in a controlled environment (18-20°C with a 16-hour photoperiod) for 7-10 days.

-

Disease Assessment: Visually assess the percentage of the leaf area covered with powdery mildew pustules for each treatment.

-

Data Analysis: Calculate the percentage of disease inhibition for each concentration relative to the control. Determine the EC50 value (the concentration that inhibits 50% of fungal growth) using probit analysis.

Field Trial Protocol for Cereal Disease Control

This protocol describes a standard procedure for evaluating the efficacy of this compound under field conditions.

Procedure:

-

Site Selection and Preparation: Choose a field with a history of the target disease and uniform soil type. Prepare the seedbed according to standard agricultural practices for the region.

-

Experimental Design: Use a randomized complete block design with at least four replications. Include an untreated control and a standard commercial fungicide for comparison. Plot sizes should be sufficient to minimize spray drift between plots (e.g., 2m x 10m).

-

Sowing: Plant a susceptible cereal variety to ensure adequate disease pressure.

-

Fungicide Application: Apply this compound at the recommended dose rates and at specific crop growth stages (e.g., GS31 - first node detectable, and/or GS39 - flag leaf ligule just visible). Use a calibrated sprayer to ensure uniform application.

-

Disease Assessment:

-

Powdery Mildew: Assess disease severity on the top three leaves at regular intervals after application. Use a scale of 0-100% leaf area covered by the pathogen.

-

Rusts: Assess the percentage of leaf area covered by rust pustules on the flag leaf and the leaf below it.

-

-

Yield and Quality Assessment: At crop maturity, harvest the plots and determine the grain yield (t/ha), thousand-grain weight (g), and other relevant quality parameters.

-

Data Analysis: Analyze the disease severity and yield data using Analysis of Variance (ANOVA) to determine statistically significant differences between treatments.

Resistance Management

The repeated use of fungicides with the same mode of action can lead to the development of resistant pathogen populations. To mitigate this risk, it is recommended to:

-

Alternate this compound with fungicides from different chemical groups with different modes of action.

-

Use this compound in mixtures with other effective fungicides.

-

Adhere to the recommended application rates and timings.

-

Integrate non-chemical control methods, such as planting resistant varieties and practicing crop rotation.[7]

Conclusion

This compound is a valuable tool for the effective management of powdery mildew and rusts in cereal crops. A thorough understanding of its mechanism of action, appropriate application strategies, and adherence to resistance management practices are essential for its sustainable use and for maximizing crop yield and quality. The provided protocols offer a standardized framework for the scientific evaluation of this compound's efficacy.

References

- 1. Baseline sensitivity to proquinazid in Blumeria graminis f. sp. tritici and Erysiphe necator and cross-resistance with other fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. adama.com [adama.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Rapid Quantification of Fungicide Effectiveness on Inhibiting Wheat Stripe Rust Pathogen (Puccinia striiformis f. sp. tritici) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

Application Note 1: Chiral UPLC-MS/MS Method for Enantioselective Determination of Fenpropidin in Soil

An overview of the analytical techniques for the determination of the fungicide Fenpropidin in soil samples is provided below. The primary methods discussed are based on Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), for which a detailed, validated method is available. Additionally, a general protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is included, based on established practices for pesticide residue analysis in soil.

Introduction

This compound is a chiral piperidine fungicide widely used in agriculture.[1] Due to the potential for enantioselective effects in biological systems and different degradation rates in the environment, it is crucial to have analytical methods capable of separating and quantifying the individual enantiomers of this compound in soil.[2] This application note describes a sensitive and robust method for the enantioselective analysis of this compound in soil using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by UPLC-MS/MS analysis.[3]

Experimental Protocol

1. Sample Preparation (Modified QuEChERS)

A modified QuEChERS method is employed for the extraction of this compound enantiomers from soil samples.[2]

-

Step 1: Extraction

-

Weigh 5 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Vortex for 1 minute to ensure thorough mixing.

-

Add the salting-out mixture: 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).

-

Immediately vortex for 1 minute to prevent the agglomeration of salts.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Step 2: Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Transfer 6 mL of the acetonitrile supernatant to a 15 mL d-SPE tube containing 900 mg of anhydrous MgSO₄ and 150 mg of Primary Secondary Amine (PSA).

-

Vortex for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Take a 1 mL aliquot of the final extract and filter it through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.

-

2. UPLC-MS/MS Analysis

The enantioselective separation and detection are performed on a UPLC system coupled to a tandem quadrupole mass spectrometer.[1]

-

UPLC Conditions:

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive[1]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)[1]

-

Capillary Voltage: 1.25 kV[1]

-

Source Temperature: 150 °C[1]

-

Desolvation Temperature: 500 °C[1]

-

Cone Gas Flow: 50 L/h (Nitrogen)[1]

-

Desolvation Gas Flow: 1000 L/h (Nitrogen)[1]

-

Collision Gas: Argon[1]

-

Quantitative Data

The method was validated for accuracy, precision, and other performance characteristics.

| Parameter | R-(+)-Fenpropidin | S-(-)-Fenpropidin | Reference |

| Recovery (%) | 71.5–106.1 | 71.5–106.1 | [2] |

| Intra-day RSD (%) | 0.3–8.9 | 0.3–8.9 | [2] |

| Inter-day RSD (%) | 0.5–8.0 | 0.5–8.0 | [2] |

| Half-life (t₁/₂) in soil | 19.8 days | 22.4 days | [2] |

Experimental Workflow

Caption: Workflow for this compound analysis in soil by UPLC-MS/MS.

Application Note 2: General Protocol for this compound Detection in Soil by GC-MS

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of semi-volatile organic compounds like many pesticides in environmental matrices. While a specific, fully validated protocol for this compound in soil was not detailed in the provided search results, a general procedure based on common practices for pesticide residue analysis is outlined below. This method can serve as a starting point for method development and validation.

Experimental Protocol

1. Sample Preparation

A standard solvent extraction is typically used for GC-MS analysis of pesticides in soil.

-

Step 1: Extraction

-

Step 2: Liquid-Liquid Partitioning and Cleanup

-

To the combined acetonitrile extract, add 5 g of sodium chloride to induce phase separation.[4]

-

The upper acetonitrile layer is carefully transferred to a new tube.

-

The extract is then concentrated, often to dryness under a gentle stream of nitrogen, and reconstituted in a solvent suitable for GC-MS analysis (e.g., ethyl acetate or hexane).

-

2. GC-MS Analysis

The analysis is performed on a gas chromatograph coupled to a mass spectrometer.

-

GC Conditions:

-

Column: A non-polar or semi-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), is commonly used for pesticide analysis.

-

Injector: Splitless injection is typically used for trace analysis.

-

Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 300°C), and hold for a few minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, or full scan for screening purposes.

-

Quantitative Data

For a newly developed or adapted method, a thorough validation must be performed according to established guidelines. The following parameters should be determined.

| Parameter | Expected Performance |

| Linearity (R²) | > 0.99 |

| Recovery (%) | 70–120% |

| Precision (RSD %) | < 20% |

| Limit of Detection (LOD) | To be determined experimentally |

| Limit of Quantification (LOQ) | To be determined experimentally |

Experimental Workflow

Caption: General workflow for this compound analysis in soil by GC-MS.

References

- 1. An Innovative Chiral UPLC-MS/MS Method for Enantioselective Determination and Dissipation in Soil of this compound Enantiomers [mdpi.com]

- 2. An Innovative Chiral UPLC-MS/MS Method for Enantioselective Determination and Dissipation in Soil of this compound Enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Innovative Chiral UPLC-MS/MS Method for Enantioselective Determination and Dissipation in Soil of this compound Enanti… [ouci.dntb.gov.ua]

- 4. hpst.cz [hpst.cz]

Application Note: Chiral Analysis of Fenpropidin Enantiomers by UPLC-MS/MS

Abstract